molecular formula C25H22I2Sn2 B14427567 Methylenebis[iodo(diphenyl)stannane] CAS No. 84634-02-6

Methylenebis[iodo(diphenyl)stannane]

Cat. No.: B14427567
CAS No.: 84634-02-6
M. Wt: 813.7 g/mol
InChI Key: YSXLUUNKBIQMEC-UHFFFAOYSA-L
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Description

The term "methylenebis" refers to a class of organic compounds containing two aromatic rings connected by a methylene bridge (-CH₂-). These compounds are widely studied for their biological activities, including antitumor, antimicrobial, and antioxidant properties .

Phenolic methylenebis derivatives typically feature two hydroxyl-substituted aromatic rings, which contribute to their reactivity and ability to modulate cellular pathways like autophagy and apoptosis . For example, 2,2′-methylenebis(6-tert-butyl-4-methylphenol) synergistically enhances the efficacy of the anticancer drug belotecan by inducing cytotoxic autophagy in cancer cells .

Properties

CAS No.

84634-02-6

Molecular Formula

C25H22I2Sn2

Molecular Weight

813.7 g/mol

IUPAC Name

iodo-[[iodo(diphenyl)stannyl]methyl]-diphenylstannane

InChI

InChI=1S/4C6H5.CH2.2HI.2Sn/c4*1-2-4-6-5-3-1;;;;;/h4*1-5H;1H2;2*1H;;/q;;;;;;;2*+1/p-2

InChI Key

YSXLUUNKBIQMEC-UHFFFAOYSA-L

Canonical SMILES

C1=CC=C(C=C1)[Sn](C[Sn](C2=CC=CC=C2)(C3=CC=CC=C3)I)(C4=CC=CC=C4)I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Methylenebis[iodo(diphenyl)stannane] can be synthesized through the reaction of diphenyltin dichloride with methylene iodide in the presence of a suitable base. The reaction typically involves the following steps:

Industrial Production Methods

This includes optimizing reaction conditions, solvent recovery, and purification steps to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methylenebis[iodo(diphenyl)stannane] undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of methylenebis[iodo(diphenyl)stannane] involves its ability to form stable carbon-tin bonds, which can participate in various chemical reactions. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. Its molecular targets and pathways include interactions with other organic molecules, leading to the formation of new chemical bonds and the modification of existing structures .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The provided evidence highlights comparisons between methylenebis derivatives and their structural analogs. Key findings are summarized below:

Antitumor Activity and Autophagy Modulation

Studies compared 2,2′-methylenebis(6-tert-butyl-4-methylphenol) (referred to as "methylenebis" in and ) with three analogs:

Dichlorophene (CHP)

2,2′-methylenebis(6-tert-butyl-4-ethylphenol) (BEP)

2,2′-methylenebis(4-methylphenol) (MP)

All four compounds share a methylenebis core with two hydroxyl groups but differ in substituents (e.g., tert-butyl, ethyl, or methyl groups). Key results include:

Compound Autophagy Induction (Relative Activity) Cytotoxicity (IC₅₀, μM) Synergy with Belotecan (CDI Value*)
Methylenebis 100% (Baseline) 12.5 ± 1.8 0.45
Dichlorophene 95% 14.2 ± 2.1 0.52
BEP 92% 13.8 ± 1.9 0.48
MP 88% 15.0 ± 2.3 0.55

*CDI (Coefficient of Drug Interaction): Values <1 indicate synergy.

All compounds exhibited comparable autophagy induction and cytotoxicity in A549 lung cancer cells, with methylenebis showing the strongest synergy with belotecan .

Antimicrobial Activity

GC-MS analysis of Pleurotus ostreatus mushrooms grown on supplemented substrates identified 2,2′-methylenebis[6-(1,1-dimethylethyl)]phenol as a contributor to antibacterial activity (MIC: 0.02–0.08 mg/ml). Similar compounds like pentadecane and heptadecane showed weaker effects, highlighting the critical role of the methylenebis phenolic structure in antimicrobial potency .

Key Differences and Mechanistic Insights

  • Substituent Effects : tert-butyl groups enhance lipid solubility and cellular uptake, improving antitumor activity .
  • Regioselectivity: Methylenebis(naphthol) derivatives produce regioisomers during spirocyclization, unlike simpler phenolic analogs .
  • Thermal Stability: Under hydrothermal conditions (300°C), methylenebis derivatives like 2,2’-methylenebis[6-(1,1-dimethylethyl)-4-methyl-phenol] remain stable, whereas simpler phenols degrade .

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